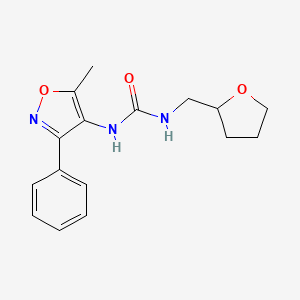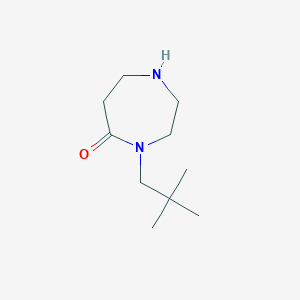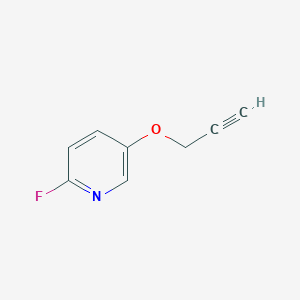![molecular formula C12H17Cl3O2Si B1408383 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol CAS No. 1781241-34-6](/img/structure/B1408383.png)
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol
Vue d'ensemble
Description
Tert-butyldimethylsilyl (TBDMS) ethers are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and can be removed under mild conditions .
Synthesis Analysis
TBDMS ethers can be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) .Molecular Structure Analysis
The molecular structure of TBDMS ethers generally consists of a silicon atom bonded to a tert-butyl group and two methyl groups, as well as an oxygen atom that links the silyl group to the rest of the molecule .Chemical Reactions Analysis
TBDMS ethers can participate in a variety of chemical reactions. They can act as both aldol donors and acceptors in the stereocontrolled production of certain compounds . They are also stable to aqueous base, but can be converted back to the alcohols under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of TBDMS ethers can vary depending on the specific compound. For example, 3-(tert-Butyldimethylsiloxy)propionaldehyde is a liquid at room temperature, with a density of 0.892 g/mL at 25 °C .Applications De Recherche Scientifique
Organic Synthesis
This compound is utilized in the synthesis of various organic molecules. For example, it can be involved in the SN2 reaction to produce intermediates that undergo intramolecular thermal Huisgen azide–alkyne cycloaddition reactions . This process is crucial for creating complex structures in organic chemistry, such as triazolopyridines, which have applications ranging from fluorescent materials to supramolecular chemistry building blocks .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential as Ca2+ channel inhibitors , blockers of α1-adrenoreceptors , and neural nitric oxide synthase inhibitors . These applications are significant for the development of new therapeutic agents.
Potassium Channel Modulators
The partially saturated triazolopyridine moiety, which can be synthesized using 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol , has been included as a side chain in novel potassium channel modulators. These modulators are being researched for the treatment and prevention of disorders of the nervous system .
Cyclin Dependent Kinase-9 Inhibitors
Researchers have investigated the use of this compound during the development of selective cyclin dependent kinase-9 inhibitors. These inhibitors are being developed for the treatment of hematological malignancies .
Bicyclic Fused Triazolium Ionic Liquids
The structural core derived from this compound has found application in the construction of bicyclic fused triazolium ionic liquids. These liquids are designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides. Additionally, they are used in dye-sensitized solar cells as nonvolatile electrolytes .
Synthesis of Biologically Active Natural Products
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol: is a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B. These compounds have shown a range of activities including anticancer, anti-inflammatory, and analgesic properties .
Synthetic Glycobiology
In synthetic glycobiology, this compound acts as a versatile reagent. It can function both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose, which is important for the synthesis of complex sugars .
Conservation Science
The compound has been used in the synthesis of tert-butyldimethylsilyl chitosan , which is soluble in a 50:50 solution of ethyl acetate. This application is particularly relevant in the conservation of artefacts, where water-based solvents must be avoided .
Mécanisme D'action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that similar compounds can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s known that similar compounds can introduce propanol functionality to many pharmaceuticals .
Pharmacokinetics
It’s known that similar compounds have a boiling point of 195°c at 760 mmhg, a density of 0892 g/mL at 25 °C, and a refractive index of 1416 .
Result of Action
It’s known that similar compounds can be used as intermediates in the synthesis of various pharmaceuticals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3O2Si/c1-12(2,3)18(4,5)17-11-8(14)6-7(13)10(16)9(11)15/h6,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEPKSKCYVBFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164463 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol | |
CAS RN |
1781241-34-6 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate](/img/structure/B1408303.png)

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)



